molecular formula C13H11BrO3S B1526119 3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid CAS No. 1293039-30-1

3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid

Cat. No.: B1526119
CAS No.: 1293039-30-1
M. Wt: 327.2 g/mol
InChI Key: QJFLFJMXQSAROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid (CAS: 1354952-55-8) is a benzoic acid derivative featuring a 5-bromothiophene-3-ylmethoxy group at the 3-position and a methyl group at the 4-position of the aromatic ring . This structural motif confers unique physicochemical properties, including moderate lipophilicity (due to the bromothiophene moiety) and enhanced steric bulk, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

3-[(5-bromothiophen-3-yl)methoxy]-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3S/c1-8-2-3-10(13(15)16)5-11(8)17-6-9-4-12(14)18-7-9/h2-5,7H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFLFJMXQSAROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCC2=CSC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a bromothiophene moiety linked to a methoxy group and a methylbenzoic acid structure. This unique arrangement may contribute to its biological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of benzoic acid, including compounds similar to 3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid, exhibit significant antimicrobial activity. The following table summarizes some relevant findings:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)Reference
3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acidStaphylococcus aureus< 0.5 μg/mL
3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acidEscherichia coli1.2 μg/mL
3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acidCandida albicans4.01 mM

The antimicrobial activity of this compound may be attributed to several mechanisms:

  • Cell Wall Synthesis Inhibition : Similar compounds have been shown to inhibit enzymes involved in cell wall synthesis, leading to bacterial cell lysis.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity and function.
  • Inhibition of Nucleic Acid Synthesis : Some studies suggest that compounds with similar structures can interfere with DNA replication and transcription.

Structure-Activity Relationship (SAR)

The biological activity of 3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid can be influenced by various structural modifications:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., bromine) enhances the compound's lipophilicity and antimicrobial potency.
  • Substituents on the Benzene Ring : Modifications at specific positions on the benzene ring can significantly alter the compound's activity against different pathogens.

Case Studies

A study conducted by researchers examined the efficacy of various derivatives of benzoic acids against multi-drug resistant strains. The findings indicated that compounds with thiophene moieties exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that the incorporation of such groups could be beneficial for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Compound 9f : 3-{2-[3-methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid sodium salt
  • Structural Differences : Replaces the bromothiophenylmethoxy group with a trifluoroethoxy-pyridinylmethanesulfinyl-benzimidazole sulfonyl moiety.
  • Synthesis: Synthesized via a methanol-based reaction with sodium bicarbonate, yielding a white solid after extraction and precipitation (65°C, 85% yield) .
  • Bioactivity : The trifluoroethoxy group enhances metabolic stability compared to the bromothiophene group in the target compound.
5-CA-MCBX-NDM : 3-{[2-(2-amino-1-hydroxy-2-oxoethyl)phenyl]methoxy}-4-methylbenzoic acid
  • Structural Differences: Features a 2-amino-1-hydroxy-2-oxoethylphenylmethoxy group instead of bromothiophenylmethoxy.
4-Benzyloxy-3-methoxybenzoic acid
  • Structural Differences : Substitutes the bromothiophenylmethoxy group with a benzyloxy group and adds a methoxy group at the 3-position.
  • Physicochemical Properties : The benzyloxy group increases lipophilicity (logP ~2.8), while the methoxy group enhances solubility in polar solvents .

Analogues with Modified Core Scaffolds

3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i)
  • Structural Differences: Incorporates a triazine ring linked to formylphenoxy and phenoxy groups, diverging from the benzoic acid-thiophene scaffold.
  • Synthesis: Prepared via a 45°C reaction with 1,1-dimethylethyl aminobenzoate, yielding a pale yellow solid (quantitative yield) .
  • Applications : The triazine core is associated with antimicrobial activity, unlike the bromothiophene-based compound, which may prioritize kinase inhibition .
3-(N-(2,4-Dimethylphenyl)sulfamoyl)-4-methylbenzoic acid
  • Structural Differences : Replaces the bromothiophenylmethoxy group with a sulfamoyl linkage to a 2,4-dimethylphenyl group.

Derivatives with Heterocyclic Modifications

3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid
  • Structural Differences: Substitutes bromothiophenylmethoxy with a chloromethylphenoxymethyl group.
  • Bioactivity: The chloro-methylphenoxy group may enhance halogen bonding interactions in receptor binding, differing from the π-π interactions favored by bromothiophene .
3-Bromo-5-hydroxy-4-methoxybenzoic acid
  • Structural Differences : Retains the bromine and methoxy groups but introduces a hydroxyl group at the 5-position.
  • Reactivity : The hydroxyl group increases susceptibility to oxidative metabolism, reducing plasma half-life compared to the target compound .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound logP Solubility (mg/mL) Melting Point (°C) Key Substituents
Target Compound ~3.2 0.15 (DMSO) 217–220* 5-Bromothiophene, methyl
9f 2.1 1.2 (Water) >250 Trifluoroethoxy, sulfonyl
4-Benzyloxy-3-methoxybenzoic acid 2.8 0.8 (Ethanol) 180–185 Benzyloxy, methoxy
3-Bromo-5-hydroxy-4-methoxybenzoic acid 1.9 0.3 (Water) 215–218 Bromo, hydroxy, methoxy

*Estimated based on analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.